molecular formula C16H12NO2Sb B14326433 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole CAS No. 105858-12-6

2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole

Cat. No.: B14326433
CAS No.: 105858-12-6
M. Wt: 372.03 g/mol
InChI Key: PERFJHOENZMXRX-UHFFFAOYSA-L
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Description

2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is a heterocyclic compound that contains both oxygen and antimony atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole typically involves the reaction of diphenylantimony chloride with an appropriate oxazoline derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: This may include the use of larger reaction vessels, continuous flow reactors, and automated purification systems to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity.

Comparison with Similar Compounds

  • 2,6-Diphenyl[1,3,2]oxazastibole
  • 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazole

Comparison: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is unique due to the presence of both oxygen and antimony atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .

Properties

CAS No.

105858-12-6

Molecular Formula

C16H12NO2Sb

Molecular Weight

372.03 g/mol

IUPAC Name

2,6-diphenyl-[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole

InChI

InChI=1S/C16H14NO2.Sb/c18-15(13-7-3-1-4-8-13)11-17-12-16(19)14-9-5-2-6-10-14;/h1-12,18-19H;/q-1;+3/p-2

InChI Key

PERFJHOENZMXRX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(O[Sb]3O2)C4=CC=CC=C4

Origin of Product

United States

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